2-[4-[[3-(2-Methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]piperazin-1-yl]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-[[3-(2-Methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]piperazin-1-yl]pyrimidine is a complex organic compound that features a piperazine ring, a pyrimidine ring, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[[3-(2-Methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]piperazin-1-yl]pyrimidine typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through a condensation reaction involving an aldehyde, an amine, and a sulfur-containing reagent.
Attachment of the Methylsulfonyl Group: The methylsulfonyl group is introduced via a sulfonation reaction using a sulfonyl chloride reagent.
Formation of the Piperazine Ring: The piperazine ring is synthesized through a cyclization reaction involving a diamine and a dihaloalkane.
Attachment of the Pyrimidine Ring: The pyrimidine ring is introduced through a nucleophilic substitution reaction involving a halopyrimidine and the piperazine derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-[4-[[3-(2-Methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a metal catalyst.
Substitution: Common reagents for substitution reactions include halides, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield amines or alcohols.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies of enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: The compound has potential as a pharmaceutical agent, particularly in the treatment of diseases such as cancer, infections, and neurological disorders.
Industry: It can be used in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[4-[[3-(2-Methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]piperazin-1-yl]pyrimidine depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. This can involve interactions with active sites, allosteric sites, or other binding domains.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine: This compound is similar in structure but lacks the imidazole and methylsulfonyl groups.
1-(2-Pyrimidyl)piperazine: This compound is a simpler derivative that lacks the imidazole and methylsulfonyl groups.
Uniqueness
2-[4-[[3-(2-Methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]piperazin-1-yl]pyrimidine is unique due to the presence of the imidazole and methylsulfonyl groups, which can confer specific chemical and biological properties. These groups can influence the compound’s reactivity, solubility, and ability to interact with biological targets.
Properties
IUPAC Name |
2-[4-[[3-(2-methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]piperazin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N6O2S/c1-14(2)12-23-15(11-20-17(23)26(3,24)25)13-21-7-9-22(10-8-21)16-18-5-4-6-19-16/h4-6,11,14H,7-10,12-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTVZWRJSHDYUIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=CN=C1S(=O)(=O)C)CN2CCN(CC2)C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.